molecular formula C18H28N2O6S2 B1668295 Captopril disulfide CAS No. 64806-05-9

Captopril disulfide

Cat. No. B1668295
CAS RN: 64806-05-9
M. Wt: 432.6 g/mol
InChI Key: ZWKRXBCJAUKDCI-MQYQWHSLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Captopril disulfide is a metabolite and symmetrical disulfide form of the angiotensin-converting enzyme (ACE) inhibitor captopril . It is the main degradation product of captopril and is formed by oxidation . It is a potential impurity in commercial preparations of captopril .


Synthesis Analysis

Captopril disulfide can be synthesized from a cheap prochiral diol (2-methyl-1,3-propandiol) through a biocatalyzed heterogeneous regio- and stereoselective oxidation reaction . This is followed by isolation of carboxylic acid and three sequential chemical steps . A series of captopril derivatives were also synthesized, including Cap-glycine methyl ester, Cap-L-alanine methyl ester, Cap-L-aspartic acid dimethyl ester, Cap-L-lysine methyl ester, Cap-O-acylisourea, acetyl captopril, and benzoyl captopril .


Molecular Structure Analysis

The crystal structures of captopril and its dimer disulfide metabolite were determined by single-crystal X-ray diffraction .


Chemical Reactions Analysis

Captopril disulfide is the main degradation product of captopril and is formed by oxidation . It has been found that because disulfide of captopril has two cis-trans convertible bonds, it exists in three forms of cis-cis, cis-trans, and trans-trans isomers .


Physical And Chemical Properties Analysis

Captopril disulfide is a metabolite and symmetrical disulfide form of the ACE inhibitor captopril . It is the main degradation product of captopril and is formed by oxidation .

Scientific Research Applications

1. Treatment of Renal Fibrosis

  • Summary of Application: Captopril disulfide has been used in the treatment of renal fibrosis, a renal disorder where excess fibrous connective tissue is produced in the glomerulus and proximal convoluted tubules, leading to severe conditions like surgery or replacement .
  • Methods of Application: In this research project, two chemical conjugates of captopril with taurine and glutamic acid were developed using in silico analysis for an improvement in bioavailability with a reduction in inflammation . The stability of these conjugates in sheep kidney cells and in human plasma along with transport across renal cells was investigated using in vitro protocols .
  • Results or Outcomes: The results revealed that the conjugates have retained desired interactions for transportability across renal epithelial cells and their bioactivity against ACE and TGF-β . Both conjugates A and B were found to be stable over a period of 14 h in plasma and transported nearly 2 times more than captopril across renal epithelial cells . These conjugates were almost entirely hydrolyzed in renal lysosomes over a period of 14 h (87.39 ± 2.59%) .

2. Development of Potential ACE Inhibitors

  • Summary of Application: Captopril disulfide has been used in the development of potential angiotensin converting enzyme (ACE) inhibitors .
  • Methods of Application: A series of captopril derivatives were synthesized, including Cap-glycine methyl ester, Cap- l -alanine methyl ester, Cap- l -aspartic acid dimethyl ester, Cap- l -lysine methyl ester, Cap- O -acylisourea, acetyl captopril, and benzoyl captopril . The resulting products were characterized by IR and UV–visible spectroscopy and MS .
  • Results or Outcomes: The results showed that the desired products were successfully synthesized . This could serve as a guide for rational design of highly potent ACE inhibitors .

3. Management of Hypertension

  • Summary of Application: Captopril disulfide is used for the management of essential or renovascular hypertension . It is usually administered with other drugs, particularly thiazide diuretics .
  • Methods of Application: Captopril is an orally active ACE inhibitor used for treatment of hypertension . It is a potent, competitive inhibitor of angiotensin-converting enzyme (ACE), the enzyme responsible for the conversion of angiotensin I (ATI) to angiotensin II (ATII) . ATII regulates blood pressure and is a key component of the renin-angiotensin-aldosterone system (RAAS) .
  • Results or Outcomes: The inhibition of ACE activity leads to a decrease in the concentration of angiotensin II and consequently reduces blood pressure .

4. Treatment of Congestive Heart Failure

  • Summary of Application: Captopril disulfide may be used to treat congestive heart failure in combination with other drugs (e.g., cardiac glycosides, diuretics, β-adrenergic blockers) .
  • Methods of Application: Similar to its use in hypertension, captopril acts as an ACE inhibitor, reducing the levels of angiotensin II in the body . This leads to vasodilation, reduced secretion of vasopressin, decreased production and secretion of aldosterone, and, ultimately, reduction in blood pressure .
  • Results or Outcomes: The use of captopril in congestive heart failure can lead to improved symptoms, increased exercise tolerance, and a decrease in hospitalization rates .

5. Left Ventricular Dysfunction Following Myocardial Infarction

  • Summary of Application: Captopril disulfide may improve survival in patients with left ventricular dysfunction following myocardial infarction .
  • Methods of Application: Captopril acts as an ACE inhibitor, reducing the levels of angiotensin II in the body . This leads to vasodilation, reduced secretion of vasopressin, decreased production and secretion of aldosterone, and, ultimately, reduction in blood pressure .
  • Results or Outcomes: The use of captopril in patients with left ventricular dysfunction following myocardial infarction can lead to improved survival rates .

6. Treatment of Nephropathy

  • Summary of Application: Captopril disulfide may be used to treat nephropathy, including diabetic nephropathy .
  • Methods of Application: Similar to its use in hypertension, captopril acts as an ACE inhibitor, reducing the levels of angiotensin II in the body . This leads to vasodilation, reduced secretion of vasopressin, decreased production and secretion of aldosterone, and, ultimately, reduction in blood pressure .
  • Results or Outcomes: The use of captopril in nephropathy can lead to improved symptoms and a decrease in the progression of the disease .

Safety And Hazards

Captopril disulfide should be handled with care. Avoid dust formation, breathing mist, gas, or vapors. Avoid contact with skin and eyes. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

Future Directions

Research has been conducted on the development of captopril conjugates for the treatment of renal fibrosis . In addition, studies have been performed on the modification of captopril to combat high blood pressure . Furthermore, the development and characterization of orally disintegrating tablets containing a captopril-cyclodextrin complex have been investigated .

properties

IUPAC Name

(2S)-1-[(2S)-3-[[(2S)-3-[(2S)-2-carboxypyrrolidin-1-yl]-2-methyl-3-oxopropyl]disulfanyl]-2-methylpropanoyl]pyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28N2O6S2/c1-11(15(21)19-7-3-5-13(19)17(23)24)9-27-28-10-12(2)16(22)20-8-4-6-14(20)18(25)26/h11-14H,3-10H2,1-2H3,(H,23,24)(H,25,26)/t11-,12-,13+,14+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWKRXBCJAUKDCI-MQYQWHSLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CSSCC(C)C(=O)N1CCCC1C(=O)O)C(=O)N2CCCC2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CSSC[C@@H](C)C(=O)N1CCC[C@H]1C(=O)O)C(=O)N2CCC[C@H]2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28N2O6S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801024324
Record name Captopril disulfide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801024324
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

432.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Captopril disulfide

CAS RN

64806-05-9
Record name Captopril disulfide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=64806-05-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Captopril disulfide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064806059
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Captopril disulfide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801024324
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name L-Proline, 1,1'-[dithiobis[(2S)-2-methyl-1-oxo-3,1-propanediyl]]bis
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.122.554
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CAPTOPRIL DISULFIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y21D2C2453
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Captopril disulfide
Reactant of Route 2
Captopril disulfide
Reactant of Route 3
Captopril disulfide
Reactant of Route 4
Captopril disulfide
Reactant of Route 5
Captopril disulfide
Reactant of Route 6
Reactant of Route 6
Captopril disulfide

Citations

For This Compound
390
Citations
J Bojarska, W Maniukiewicz, A Fruziński… - … Section C: Structural …, 2015 - scripts.iucr.org
… The crystal structure of captopril disulfide (2), is also reported here, for the first time to the … Moreover, the captopril disulfide metabolite, (2), has been successfully resolved for the first time…
Number of citations: 26 scripts.iucr.org
M Remko, J Bojarska, A Remková… - Computational and …, 2015 - Elsevier
… The three-dimensional structure for the captopril degradation product – captopril disulfide – … In this work, we report the molecular structure of captopril, captopril disulfide, zofenopril and …
Number of citations: 18 www.sciencedirect.com
OH Drummer, B Jarrott - Biochemical pharmacology, 1984 - Elsevier
… Plasma captopril disulfide species were much higher than the plasma levels of captopril after the administration of either dimer or captopril and tended to persist for much longer than for …
Number of citations: 32 www.sciencedirect.com
WMM Mahmoud, K Kümmerer - Chemosphere, 2012 - Elsevier
… Also CBT was performed for captopril disulfide (CPDS) and samples received after 64 min … CP underwent dimerization to Captopril Disulfide (CPDS). ► CP and CPDS underwent abiotic…
Number of citations: 44 www.sciencedirect.com
E Ivashkiv - Journal of pharmaceutical sciences, 1984 - Elsevier
… It can react with blood components or be oxidized to captopril disulfide and mixed disulfides. If the sulfhydryl group is not protected immediately after blood is drawn from the patient, the …
Number of citations: 35 www.sciencedirect.com
T Nishikawa, R Abe, Y Sudo, A Yamada… - Analytical sciences, 2004 - jstage.jst.go.jp
… 11–13 Captopril disulfide should consist of three conformational isomers in cis-cis, cis-trans, and trans-trans combinations (Fig. 1). The trans-cis form is identical to the cistrans form …
Number of citations: 19 www.jstage.jst.go.jp
C Corredor, FP Tomasella, J Young - Journal of Chromatography A, 2009 - Elsevier
… Solutions of TMTD, TBTD, captopril and captopril disulfide were prepared at 4.0 mM concentration in the diluent immediately before use. Mixed solutions of thiurams and thiurams with …
Number of citations: 18 www.sciencedirect.com
OH Drummer, BS Workman, PJ Miach, B Jarrott… - European journal of …, 1987 - Springer
We have measured the plasma concentrations of captopril and total disulfide conjugates of captopril after a 50 mg oral dose in 6 uraemic patients on maintenance dialysis and in 8 …
Number of citations: 26 idp.springer.com
OH Drummer, L Routley, N Christophidis - Biochemical Pharmacology, 1987 - Elsevier
… with that for captopril disulfide. Whereas near quantitative reduction for captopril disulfide was … disulfides by glutathione were 267- and 875.fold less than for captopril disulfide at pH 7.4. …
Number of citations: 29 www.sciencedirect.com
HP Diogo, JJM Ramos - Journal of Non-Crystalline Solids, 2015 - Elsevier
… captopril disulfide as a means of delivering captopril as a prodrug can be considered [10]. We thus synthetized captopril disulfide … DSC characterization of captopril disulfide as well as a …
Number of citations: 10 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.